CID 87059198

Description

Historical Trajectory and Evolution as a Multifunctional Pharmaceutical Excipient

The advent of sodium stearyl fumarate (B1241708) in the mid-20th century marked a significant development in pharmaceutical manufacturing. justdial.com It was introduced as a specialized alternative to the most commonly used lubricant, magnesium stearate (B1226849), particularly in formulations where the latter presented chemical incompatibility or adverse effects on tablet properties. mdpi.comresearchgate.net

Initially valued for its primary lubricating function, the perception and application of sodium stearyl fumarate have evolved considerably. Research and practical application have highlighted its role as a multifunctional excipient. Its utility has expanded to address complex formulation challenges, such as improving drug release from tablets containing poorly soluble active pharmaceutical ingredients (APIs). celluloseankit.com Unlike highly hydrophobic lubricants that can retard tablet disintegration and drug dissolution, the more hydrophilic nature of sodium stearyl fumarate was found to be less detrimental, and often beneficial, to these critical quality attributes. pharmaexcipients.commdpi.comjrspharma.com

This evolution was driven by the growing demand for more sophisticated drug delivery systems, including orally disintegrating tablets (ODTs) and controlled-release formulations, where excipient functionality is paramount. celluloseankit.comresearchgate.netmarketresearchintellect.com Consequently, sodium stearyl fumarate transitioned from a niche lubricant to a problem-solving tool for formulators dealing with sensitive APIs or requiring specific release profiles. marketresearchintellect.com

| Era | Primary Role | Key Drivers of Use | Application Focus |

|---|---|---|---|

| Mid-20th Century | Specialty Lubricant | Alternative to address magnesium stearate incompatibility. mdpi.comresearchgate.net | Tablet and capsule manufacturing. justdial.compharmaexcipients.com |

| Late 20th Century | Problem-Solving Excipient | Need for improved dissolution and reduced impact on tablet hardness. chemicalbook.comresearchgate.net | Formulations with sensitive APIs; direct compression. verifiedmarketresearch.com |

| 21st Century | Multifunctional Enabler | Advancements in drug delivery (ODTs, controlled-release). marketresearchintellect.comdatainsightsmarket.com | High-speed manufacturing, continuous manufacturing, taste-masking. chemicalbook.comresearchgate.net |

Fundamental Research Perspectives on Lubricant Functionality in Solid Dosage Forms

Lubricants are essential components in tablet formulations, added in small quantities (typically 0.25% to 5% w/w) to reduce the forces of friction and adhesion that arise during the manufacturing process. chemicalbook.comresearchgate.net The primary function is to ensure a smooth ejection of the compressed tablet from the die cavity and to prevent material from sticking to the tooling. chemicalbook.comresearchgate.net

Sodium stearyl fumarate performs this function effectively, often demonstrating a lubrication efficiency comparable to that of magnesium stearate in reducing ejection forces. researchgate.netpharmaexcipients.com However, its mechanism and impact on the final tablet properties are distinct due to its molecular structure. It is considered a hydrophilic lubricant, a key feature that mitigates some of the common drawbacks associated with hydrophobic lubricants like magnesium stearate. chemicalbook.comcelluloseankit.com

Research findings consistently show that the hydrophobicity of a lubricant can create a film-like layer around the formulation granules, which can impede water penetration. This often leads to increased tablet disintegration times and slower drug dissolution rates. researchgate.netulisboa.pt In contrast, the less hydrophobic nature of sodium stearyl fumarate allows for better wettability of the tablet matrix, which can lead to faster disintegration and improved drug release. pharmaexcipients.comjrspharma.com

Furthermore, studies have demonstrated that formulations lubricated with sodium stearyl fumarate are often less sensitive to changes in blending time. researchgate.netresearchgate.net Over-mixing with a hydrophobic lubricant like magnesium stearate can exacerbate the negative effects on tablet hardness and dissolution, whereas sodium stearyl fumarate provides a more robust and forgiving processing window. researchgate.net This property is particularly advantageous in ensuring batch-to-batch consistency in large-scale manufacturing.

| Parameter | Sodium Stearyl Fumarate | Magnesium Stearate | Reference |

|---|---|---|---|

| Nature | Hydrophilic, water-soluble | Hydrophobic, water-insoluble | chemicalbook.comjrspharma.com |

| Effect on Tablet Hardness/Tensile Strength | Less reduction in tablet hardness; provides superior hardness at equivalent compression forces. | Can significantly reduce tablet hardness and tensile strength. | chemicalbook.comchemicalbook.comresearchgate.net |

| Effect on Disintegration Time | Minimal impact; less pronounced negative effects. | Can significantly prolong disintegration time. | chemicalbook.comchemicalbook.comulisboa.pt |

| Effect on Drug Dissolution | Less retardant effect; often improves dissolution due to better wettability. | Can retard dissolution, especially with prolonged mixing. | mdpi.comjrspharma.comresearchgate.net |

| Sensitivity to Blending Time | Less sensitive to over-blending. | Highly sensitive; "over-lubrication" can negatively impact tablet quality. | researchgate.netresearchgate.net |

| API Compatibility | Inert; solves many incompatibility issues seen with magnesium stearate. | Can be reactive with certain APIs, especially those with amine groups. | chemicalbook.comchemicalbook.comresearchgate.net |

Properties

CAS No. |

4070-80-8 |

|---|---|

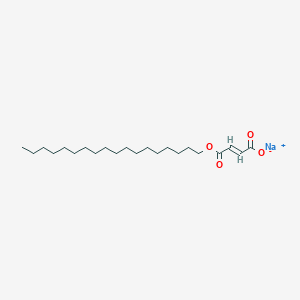

Molecular Formula |

C22H40NaO4 |

Molecular Weight |

391.5 g/mol |

IUPAC Name |

sodium (E)-4-octadecoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C22H40O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;/h18-19H,2-17,20H2,1H3,(H,23,24);/b19-18+; |

InChI Key |

SVJQDBWWPZATEC-LTRPLHCISA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)O.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)[O-].[Na+] |

Other CAS No. |

4070-80-8 |

Pictograms |

Irritant |

Synonyms |

(2E)-2-Butenedioic Acid Monooctadecyl Ester Sodium Salt; (E)-2-Butenedioic Acid, Monooctadecyl Ester Sodium Salt; Fumaric Acid Monooctadecyl Ester Sodium Salt; Fumaric Acid Octadecyl Ester Sodium Salt; Lubripharm SSF; Pruv; Sodium Monostearyl Fumarat |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Manufacturing Process Research for Sodium Stearyl Fumarate

Chemical Synthesis Pathways and Reaction Mechanisms

The predominant synthesis route for sodium stearyl fumarate (B1241708) is a multi-step process that begins with the esterification of stearyl alcohol, proceeds through a critical isomerization stage, and concludes with salt formation. phexcom.com An alternative and common starting point involves the reaction of stearyl alcohol with maleic anhydride (B1165640). phexcom.comgoogle.com

The synthesis typically begins with the esterification of stearyl alcohol with either maleic anhydride or fumaric acid. When maleic anhydride is used, a ring-opening reaction occurs to form the stearyl maleate (B1232345) ester. google.comgoogle.com This is followed by a crucial isomerization step to convert the maleate ester (the cis-isomer) into the desired fumarate ester (the trans-isomer). phexcom.com

The isomerization of the double bond from the maleate to the fumarate configuration is a critical kinetic step. Research has shown that this conversion can be effectively catalyzed. For instance, studies on the isomerization of maleic acid to fumaric acid have found that hydrochloric acid is a significantly more potent catalyst than others like perchloric acid, indicating that the anion plays an important role in the reaction mechanism. acs.org Patents for SSF synthesis describe using agents such as concentrated hydrochloric acid or a combination of hydrochloric acid and thiourea (B124793) as a conversion agent to facilitate this isomerization. google.comgoogle.com The reaction is often conducted at elevated temperatures, for example between 70°C and 100°C, for extended periods (e.g., 10-26 hours) to ensure complete conversion. google.comgoogle.com Non-catalytic isomerization is also possible but generally requires much higher temperatures, in the range of 190°C to 220°C. nih.gov

The initial esterification itself is subject to principles of reaction kinetics. Esterification reactions are typically reversible and can be influenced by temperature and the molar ratio of reactants. Catalysts such as sulfuric acid, p-toluenesulfonic acid, or organic bases like triethylamine (B128534) are often employed to increase the reaction rate and allow for lower reaction temperatures. google.comchemicalbook.com

| Step | Parameter | Condition/Reagent | Reference |

|---|---|---|---|

| Esterification (from Maleic Anhydride) | Reactants | Stearyl alcohol, Maleic anhydride | google.com |

| Conditions | 50-60°C with Triethylamine catalyst | ||

| Isomerization | Agent | Concentrated Hydrochloric Acid or HCl/Thiourea solution | google.comgoogle.com |

| Conditions | 72-80°C for 10-26 hours | ||

| Salt Formation | Agent | Sodium Hydroxide (B78521) (aqueous solution) | google.comgoogle.com |

| Conditions | 35-55°C, NaOH:Ester mole ratio of 1.05:1 - 1.2:1 |

The final step in the synthesis is the neutralization of the stearyl fumarate ester to form the sodium salt. chemicalbook.com This is typically achieved by reacting the ester with a sodium-containing alkali, most commonly an aqueous solution of sodium hydroxide. google.comgoogle.com

Optimization of this salt formation step is critical for achieving high purity and yield of the final product. Research and patented methods highlight several key parameters:

Temperature: The reaction is generally carried out under controlled temperatures, for instance, in the range of 35°C to 55°C. google.com

Molar Ratio: A slight excess of sodium hydroxide is often used to ensure complete conversion of the ester. Patented processes specify a molar ratio of sodium hydroxide to stearyl fumarate ester between 1.05:1 and 1.2:1. google.com

Reagent Concentration and Addition: The concentration of the sodium hydroxide solution and its rate of addition are controlled to manage the reaction exotherm and influence the crystallization and particle characteristics of the final product. google.com

Following the reaction, the crude sodium stearyl fumarate is typically isolated and purified, often through filtration and recrystallization from solvents like ethanol (B145695) or acetone (B3395972) to meet stringent pharmaceutical quality standards. google.comchemicalbook.comgoogle.com

Process Engineering and Scale-Up Research

Translating the synthesis of sodium stearyl fumarate from the laboratory to an industrial scale involves significant process engineering and scale-up research. The primary goals are to ensure process safety, cost-effectiveness, and consistent product quality. google.com Key considerations include reactor design, heat management, and efficient purification methods.

Purification is another critical unit operation. Recrystallization from suitable solvents, such as ethanol, is a common method to remove unreacted starting materials and by-products, ensuring the final product meets the required purity specifications for pharmaceutical use. google.com The choice of solvent and the control of crystallization conditions (e.g., cooling rate) are important for obtaining the desired particle size and morphology of the SSF powder.

Integration into Continuous Manufacturing Processes: Challenges and Opportunities

Continuous manufacturing (CM) represents a paradigm shift in pharmaceutical production, moving from stepwise batch processing to an integrated, continuous flow. pharmaexcipients.com The performance of excipients in a CM environment is critical, and sodium stearyl fumarate presents both opportunities and challenges in this context. It is often considered a superior alternative to magnesium stearate (B1226849) for CM applications due to its different physicochemical properties. pharmaexcipients.compharmaexcipients.com

A fundamental requirement for CM is the consistent and accurate feeding of all components into the processing line. iff.com The flow properties of excipients are therefore of paramount importance. While SSF offers many advantages, its feeding behavior can present challenges. One study evaluating excipient performance in a continuous process found that while feeding of sodium stearyl fumarate was improved with a modified micro feeder design, the material did not feed uniformly, indicating potential issues with cohesivity or flowability that need to be managed in a CM setup. jrspharma.com

However, a major opportunity for SSF lies in the blending operation. Unlike magnesium stearate, which is hydrophobic and highly sensitive to over-blending (which can lead to decreased tablet hardness and slower dissolution), SSF is more hydrophilic and significantly more robust to mixing. pharmaexcipients.compharmtech.com This allows for more flexible and simplified blending processes. In some CM setups, this robustness enables a "one-step" blending process where SSF can be added along with other ingredients in a primary blender, rather than requiring a separate, short blending step just before compression. pharmaexcipients.comtabletscapsules.com

| Property | Sodium Stearyl Fumarate (SSF) | Magnesium Stearate (MgSt) | Reference |

|---|---|---|---|

| Nature | Hydrophilic, inert | Hydrophobic | chemicalbook.com |

| Blending Sensitivity | Low; robust to over-blending, maintains tablet hardness | High; over-blending can significantly reduce tablet hardness and retard dissolution | pharmaexcipients.comhpcimedia.com |

| Process Flexibility | Allows for simplified, single-stage blending | Often requires a separate, short, final blending step | pharmaexcipients.comyoutube.com |

| Feeding Performance | Can be challenging; may require specialized feeder design for uniform flow | Also a fine powder that can present feeding challenges | jrspharma.comrug.nl |

In continuous direct compression (CDC), the final tableting stage, SSF demonstrates considerable advantages. Its robustness to prolonged and high-shear mixing means that even with the intensive blending that can occur in a continuous line, the resulting tablets maintain superior hardness and tensile strength compared to formulations using magnesium stearate. pharmaexcipients.compharmaexcipients.comiff.com Furthermore, this improved tablet integrity does not typically compromise disintegration and dissolution times. iff.com

The integration of Process Analytical Technology (PAT) is a cornerstone of continuous manufacturing, enabling real-time monitoring and control. For formulations containing SSF, analytical methods have been developed to support this. For example, a high-performance liquid chromatography (HPLC) method using a high-pH buffer has been established for the accurate quantification of SSF in tablets produced via a continuous process. tandfonline.comresearchgate.nettandfonline.com This allows for real-time verification of excipient uniformity throughout a production run, ensuring consistent product quality. tandfonline.com

Sophisticated Analytical Characterization Techniques and Methodological Development for Sodium Stearyl Fumarate

Spectroscopic Methodologies for Structural Elucidation and Polymorphic Form Characterization

Spectroscopic techniques are indispensable tools for probing the molecular structure, solid-state properties, and surface chemistry of pharmaceutical materials like sodium stearyl fumarate (B1241708).

Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy (¹H, ¹³C, ²³Na)

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy serves as a powerful, non-destructive technique for characterizing the solid forms of sodium stearyl fumarate and investigating its interactions within complex drug product matrices. researchgate.netnih.gov Multi-nuclei SSNMR, including ¹H, ¹³C, and ²³Na, has been instrumental in identifying different forms of SSF and understanding chemical transformations that can occur during manufacturing or storage. researchgate.netnih.gov

Research has shown that SSNMR can delineate the components within a drug product matrix and identify acid-base reactions where the sodium ion in SSF is replaced by a proton, leading to a conversion of the SSF form. researchgate.netnih.gov Commercially available SSF has been identified as a hydrate (B1144303) that can convert to an anhydrous form upon heating, a transition that can be monitored and characterized by SSNMR in conjunction with other techniques. researchgate.netnih.gov

¹³C SSNMR is particularly useful for distinguishing between different solid forms, such as the hydrated, anhydrous, and hemi-salt forms of SSF. researchgate.net The chemical shifts in the ¹³C spectra are sensitive to the local chemical environment, providing a fingerprint for each polymorphic form. researchgate.net

²³Na SSNMR provides direct insight into the environment of the sodium cation. By analyzing the quadrupolar lineshapes of the ²³Na spectra, researchers can determine the number of unique sodium sites within a sample and quantify the different forms of SSF present. researchgate.net For instance, fitting the experimental ²³Na SSNMR spectra allows for the quantification of anhydrous SSF, hydrated SSF, and a hemi-salt form that may arise from interactions with other excipients. researchgate.net

Table 1: Representative ¹³C and ²³Na SSNMR Findings for SSF Forms This table is interactive. Click on headers to sort.

| SSF Form | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Hydrated (Commercial) | ¹³C SSNMR | Distinct spectral peaks differentiate it from other forms. | researchgate.net |

| Anhydrous | ¹³C SSNMR | Forms upon heating the hydrated form, showing characteristic peak shifts. | researchgate.net |

| Hemi-salt | ¹³C SSNMR, ²³Na SSNMR | Identified as a product of an acid-base reaction in a drug product matrix. Shows unique spectral features. | researchgate.net |

| Quantitative Analysis | ²³Na SSNMR | Deconvolution of spectra allows for the quantification of the relative amounts of different SSF forms in a mixture. | researchgate.net |

Vibrational Spectroscopy (Infrared, Raman, Terahertz)

Vibrational spectroscopy, encompassing Infrared (IR), Raman, and Terahertz (THz) techniques, offers complementary information for the structural and polymorphic characterization of SSF.

Infrared (IR) Spectroscopy: Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a rapid and common method used to confirm the identity of sodium stearyl fumarate. lgcstandards.com The IR spectrum provides a unique molecular fingerprint based on the vibrational modes of its functional groups, and the signals are compared against a reference standard for verification. lgcstandards.com FTIR has also been employed to elucidate the structure of new forms, such as a hemi-salt, that can be generated through interactions in a formulation. researchgate.net Studies combining FTIR with other techniques have confirmed that the fundamental chemical structure of SSF remains unchanged during processes like spray drying with other excipients. nih.gov

Raman Spectroscopy: Raman spectroscopy, like IR, probes the vibrational modes of a molecule but is particularly sensitive to non-polar bonds and is less susceptible to interference from water. This makes it a valuable tool for in-line monitoring during continuous manufacturing processes that include SSF. researchgate.netpharmaexcipients.com It can be used to determine the content of active pharmaceutical ingredients (APIs) and excipients in real-time. pharmaexcipients.com Furthermore, high-quality Raman spectra of SSF are available in spectral libraries, which aid in the identification and quality control of pharmaceutical formulations. thermofisher.com

Terahertz (THz) Spectroscopy: Terahertz Time-Domain Spectroscopy (THz-TDS) is an emerging technique for the analysis of solid-state properties. magtech.com.cn The THz region of the electromagnetic spectrum (typically 0.1-10 THz) is sensitive to low-frequency molecular vibrations and intermolecular (phonon) modes, which are directly related to the crystal lattice structure. magtech.com.cn This makes THz spectroscopy highly effective for discriminating between different polymorphic forms. magtech.com.cn Research has demonstrated that cocrystals involving fumarates exhibit distinct fingerprint spectra in the terahertz region, different from the raw starting materials. science.gov Although specific studies focusing solely on SSF polymorphism using THz are limited, the technique's proven ability to analyze tablet formulations containing SSF and distinguish between products based on small differences in their composition and solid-state structure highlights its significant potential. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. ucdavis.edu In pharmaceutical science, surface properties are critical for the performance of powder formulations, as they govern inter-particulate forces and dispersibility. ddl-conference.com

For lubricants like sodium stearyl fumarate, the way they coat carrier particles is crucial to their function. A study utilizing XPS in conjunction with Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) was conducted to quantify the surface composition and chemical distribution of SSF (referred to as PRUV®) blended with a lactose (B1674315) carrier. ddl-conference.com The findings provided detailed insights into the surface structure, revealing that SSF coats the lactose carrier completely but as a thinner layer compared to other lubricants like magnesium stearate (B1226849). ddl-conference.com This type of surface analysis is vital for understanding lubricant efficiency and optimizing blending processes in powder formulations, particularly for dry powder inhalers. ddl-conference.com

Advanced Chromatographic Separation and Quantitative Determination Techniques

Chromatographic methods are the gold standard for the separation and quantitative analysis of compounds in complex mixtures, ensuring the purity and correct concentration of excipients like SSF in pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., High-pH Reversed-Phase)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For sodium stearyl fumarate, a significant development has been the use of a reversed-phase (RP) HPLC method employing a high-pH mobile phase. tandfonline.comtandfonline.comresearchgate.net This approach overcomes challenges associated with the analysis of SSF in tablet formulations. tandfonline.comtandfonline.com

A robust method was established using an XBridge® BEH C18 column with a mobile phase containing a high-pH buffer (e.g., 5 mM ammonium (B1175870) formate (B1220265) at pH 9.4) and an organic modifier like acetonitrile. tandfonline.com This method has been thoroughly validated for specificity, accuracy, precision, linearity, stability, and sensitivity. tandfonline.comtandfonline.comresearchgate.net The validation results demonstrated excellent linearity (R² value of 1.0000) and high accuracy, with average recovery values between 98.5% and 99.4%. tandfonline.com This convenient and robust analytical procedure has been successfully applied to accurately quantify SSF in stratified tablets from a continuous manufacturing process, confirming excipient uniformity. tandfonline.comtandfonline.com

Table 2: Optimized High-pH Reversed-Phase HPLC Method Parameters for SSF Analysis This table is interactive. Click on headers to sort.

| Parameter | Condition | Reference |

|---|---|---|

| Column | XBridge BEH C18 (75 x 4.6 mm, 2.5 µm) | tandfonline.com |

| Mobile Phase (Aqueous) | 5 mM Ammonium Formate Buffer, pH 9.4 | tandfonline.com |

| Mobile Phase (Organic) | Acetonitrile | tandfonline.com |

| Flow Rate | 1.5 mL/min | tandfonline.com |

| Injection Volume | 8 µL | tandfonline.com |

| Column Temperature | 30°C | tandfonline.com |

| UV Detection | 210 nm | tandfonline.com |

| Application | Quantitation of SSF in tablets from continuous manufacturing | tandfonline.comtandfonline.com |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC, offering advantages such as faster analysis times and reduced organic solvent consumption. nih.govresearchgate.net A packed column SFC method has been developed for the quantitative determination of sodium stearyl fumarate in aqueous suspensions. nih.govresearchgate.net

The method involves homogenizing the suspension, diluting it with methanol (B129727) to create a clear solution, and adding an internal standard such as (S)-naproxen. nih.gov The separation is performed on a tartaric acid network polymeric column using a mobile phase of carbon dioxide with a modifier, and UV detection at 214 nm. nih.gov This straightforward method demonstrates high precision, with a relative standard deviation of 0.5% for repeated analyses, and a nearly 100% yield. nih.gov A key advantage is the rapid separation, with a chromatographic run time of less than 5 minutes, making it highly efficient for quality control purposes. nih.govresearchgate.net

Table 3: Summary of Published SFC Method for SSF Analysis This table is interactive. Click on headers to sort.

| Parameter | Details | Reference |

|---|---|---|

| Technique | Packed Column Supercritical Fluid Chromatography (SFC) | nih.gov |

| Sample Type | Aqueous suspension of Sodium Stearyl Fumarate | nih.gov |

| Sample Preparation | Homogenization, dilution with methanol, addition of internal standard ((S)-naproxen) | nih.gov |

| Column | Tartaric acid network polymeric (tertbutylbenzoyl) | nih.gov |

| Detection | UV at 214 nm | nih.gov |

| Analysis Time | < 5 minutes | nih.govresearchgate.net |

| Precision (%RSD) | 0.5% (n=8) | nih.govresearchgate.net |

| Yield | ~100% | nih.govresearchgate.net |

Thermal Analysis Techniques for Phase Transitions and Stability Investigations

Thermal analysis techniques are indispensable for investigating the phase transitions and thermal stability of sodium stearyl fumarate. These methods provide critical data on how the material behaves under the influence of temperature, which is vital for predicting its performance during manufacturing processes and upon storage.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal properties of materials. In the context of sodium stearyl fumarate, DSC is employed to identify and characterize its melting behavior, phase transitions, and interactions with other excipients. nih.govresearchgate.net

DSC thermograms of sodium stearyl fumarate often reveal multiple endothermic events, indicating a complex melting process or the presence of different polymorphic forms. researchgate.net For instance, studies have shown that commercially available sodium stearyl fumarate can exist as a hydrate, which can be dehydrated to an anhydrous form upon heating. nih.gov This transformation is observable in DSC analysis. The technique is sensitive enough to detect changes in the physical state of sodium stearyl fumarate, making it a valuable tool in formulation development and stability studies. mdpi.com

A typical DSC experiment involves heating a small sample of sodium stearyl fumarate in a controlled atmosphere and measuring the heat flow into or out of the sample relative to a reference. mdpi.com The resulting thermogram plots heat flow against temperature, with peaks indicating thermal events such as melting or solid-state transitions.

| Thermal Event | Approximate Temperature Range (°C) | Interpretation |

|---|---|---|

| Dehydration | ~70-100 | Loss of water from the hydrated form. |

| Melting/Decomposition | Multiple peaks between 100-250 | Complex melting behavior, potential polymorphic transitions, or decomposition. researchgate.netgoogle.com |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is another key thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu For sodium stearyl fumarate, TGA is primarily used to assess its thermal stability and to quantify weight loss associated with dehydration or decomposition. nih.govresearchgate.net

When analyzing sodium stearyl fumarate, a TGA experiment can reveal the presence of water by showing a weight loss at temperatures corresponding to water evaporation. For example, TGA plots of hydrated sodium stearyl fumarate have shown a weight loss of approximately 2.9%, which corresponds to about 0.6 equivalents of water. researchgate.net This information is crucial for understanding the hygroscopicity and storage requirements of the material. nih.gov The technique can also indicate the onset of thermal decomposition at higher temperatures. sci-hub.st

| Temperature Range (°C) | Observed Weight Loss (%) | Associated Event |

|---|---|---|

| Room Temperature - 150 | ~2-3% | Dehydration (loss of bound water). researchgate.net |

| > 250 | Significant | Onset of thermal decomposition. sci-hub.st |

Diffraction Techniques for Crystalline Structure and Polymorphism

Diffraction techniques are fundamental in the solid-state characterization of sodium stearyl fumarate, providing detailed information about its crystalline structure and the potential for polymorphism. The arrangement of molecules in the solid state can significantly impact the physical properties and performance of the material.

Powder X-ray Diffraction (PXRD) in Polymorph Identification and Quantification

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique and a primary tool for identifying and quantifying different crystalline forms (polymorphs) of sodium stearyl fumarate. nih.govresearchgate.netamericanpharmaceuticalreview.com Each crystalline form has a unique crystal lattice, which results in a characteristic diffraction pattern when exposed to X-rays. rigaku.com

In the analysis of sodium stearyl fumarate, PXRD is used to distinguish between its hydrated and anhydrous forms, as they produce distinct diffraction patterns. researchgate.net The technique is also critical in detecting form conversions that may occur due to manufacturing stresses or interactions with other components in a pharmaceutical formulation. nih.govresearchgate.net For instance, an acid-base reaction with other excipients can lead to the conversion of sodium stearyl fumarate to a different form, which can be identified by the appearance of new peaks in the PXRD pattern. nih.gov Research has indicated that sodium stearyl fumarate can exhibit partial crystallinity. gattefosse.com

| Form | Characteristic 2θ Peaks (°) |

|---|---|

| Hydrated Form | Distinct peaks indicating a specific crystalline structure. |

| Anhydrous Form | Shifted or different peaks compared to the hydrated form. researchgate.net |

| Converted Form (e.g., Hemi-salt) | New, unique peaks not present in the original material. researchgate.net |

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell Determination

While obtaining single crystals of sodium stearyl fumarate suitable for SCXRD analysis can be challenging, the data obtained from such an analysis would be invaluable for unequivocally determining its crystal structure. fzu.cz This information serves as the "gold standard" for validating the structures of different polymorphic forms identified by other techniques like PXRD. The unit cell parameters determined by SCXRD define the fundamental repeating unit of the crystal lattice.

Microcrystalline Electron Diffraction (MicroED) for Micro-domain Structures

Microcrystalline Electron Diffraction (MicroED) is an emerging and powerful technique that utilizes an electron beam to determine the crystal structures of sub-micron sized crystals. nih.govcancer.gov This method is particularly advantageous when growing single crystals large enough for conventional SCXRD is not feasible. crystalpharmatech.com

For a material like sodium stearyl fumarate, which may exist as very small crystals or in complex mixtures, MicroED offers a pathway to obtain high-resolution structural information from nano-sized crystalline domains. cancer.gov The technique involves collecting electron diffraction data from a continuously rotating crystal, which can then be processed using standard crystallographic software to solve the crystal structure. nih.gov This can be instrumental in understanding the micro-domain structures and any localized crystalline variations within a bulk powder sample of sodium stearyl fumarate.

Microscopic and Morphological Investigations at Various Scales

Microscopic techniques are fundamental in characterizing the physical properties of pharmaceutical excipients like sodium stearyl fumarate. These methods provide critical insights into particle size, shape, and surface topography, which directly influence bulk powder properties such as flowability, compressibility, and lubrication efficiency.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the three-dimensional morphology and surface characteristics of sodium stearyl fumarate particles. Research indicates that sodium stearyl fumarate typically exists as a fine, white powder composed of agglomerates of flat, circular, or lamellar (plate-like) particles. phexcom.comnwu.ac.zajrspharma.com This unique structure is distinct from the morphology of other lubricants, such as magnesium stearate, which often appears as irregular flakes. researchgate.netneu.edu.tr

SEM studies have been employed to compare the particle structure of sodium stearyl fumarate with other lubricants and to observe its distribution when blended with other excipients. nwu.ac.zaresearchgate.net For instance, when blended with glass beads to simulate powder granules, SEM imaging revealed that sodium stearyl fumarate particles exhibit moderate layering and a homogeneous distribution on the bead surface, without forming the continuous fatty film often associated with magnesium stearate, even after extended blending times. eventscribe.net This observation helps to explain the lower tendency of sodium stearyl fumarate to cause "over-lubrication" issues like reduced tablet hardness and prolonged disintegration time. eventscribe.net The particle shape and surface structure are crucial for understanding the orientation of particles in a mixture and explaining phenomena related to powder flow and consolidation. nwu.ac.za

Table 1: Summary of SEM Findings on Sodium Stearyl Fumarate Morphology

| Feature | Description | Source(s) |

| General Appearance | Fine, white powder with agglomerates. | phexcom.com |

| Particle Shape | Flat, circular-shaped particles; lamellar structure. | phexcom.comjrspharma.com |

| Surface Texture | Can produce a smoother tablet surface compared to pure microcrystalline cellulose (B213188). | tabletscapsules.com |

| Comparison | Distinct from the irregular, angular, and acicular shape of magnesium stearate. | neu.edu.tr |

| Blending Behavior | Shows moderate particle layering and homogeneous distribution; less sensitive to blending time and less likely to form a continuous film compared to magnesium stearate. | eventscribe.net |

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides topographical information and allows for the quantification of nanomechanical properties at a material's surface. researchgate.netnih.gov In pharmaceutical sciences, AFM is used to characterize properties such as adhesion, stiffness (Young's Modulus), and elasticity of powders, films, and tablets. nih.gov This is achieved by using a sharp tip to indent the sample surface and measure the resulting force-distance curves. scispace.comnih.gov

While specific AFM studies focusing exclusively on sodium stearyl fumarate are not widely detailed in the provided literature, the methodology is highly relevant for its characterization. For pharmaceutical excipients, AFM can map the distribution of mechanical properties across a surface, which can be correlated with functionality. For example, nanoindentation can reveal differences in the mechanical properties of various components in a tablet formulation, offering insights into bonding and compaction behavior. scispace.com The technique is sensitive enough to detect variations in crystallinity and amorphicity on a particle's surface and to track dynamic processes like recrystallization. Given that the lubricating effect of sodium stearyl fumarate is a surface-driven phenomenon, AFM could provide fundamental insights into its interaction with other excipients and with manufacturing equipment at the nanoscale.

Table 2: Principles and Applications of AFM in Pharmaceutical Material Characterization

| AFM Application | Principle | Relevance to Sodium Stearyl Fumarate | Source(s) |

| Topographical Imaging | A sharp tip scans the surface to generate a high-resolution 3D image. | Visualize nanoscale surface roughness and particle features beyond the resolution of SEM. | researchgate.netnih.gov |

| Nanoindentation | The AFM tip is pushed into the surface to measure the force-response. | Determine local mechanical properties like hardness and Young's Modulus (stiffness) of individual particles or regions on a compacted surface. | scispace.comnih.gov |

| Adhesion Mapping | The force required to pull the tip away from the surface is measured. | Quantify the adhesive forces between the lubricant and other particles, which is critical for understanding lubrication mechanisms. | researchgate.net |

| Phase Imaging | Maps variations in material properties like viscoelasticity and composition. | Differentiate between crystalline and amorphous regions on the particle surface, which can affect stability and performance. |

Surface Energy and Adsorption Characterization Methodologies

The surface properties of sodium stearyl fumarate, particularly its interaction with moisture and its total available surface area, are critical determinants of its behavior during storage, manufacturing, and in the final dosage form.

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of moisture sorption or desorption by a sample as it is exposed to varying relative humidity (RH) levels at a constant temperature. pharmaexcipients.comsurfacemeasurementsystems.com This analysis is crucial for understanding the hygroscopicity, stability, and physical form of pharmaceutical materials.

Studies using DVS have identified that commercially available sodium stearyl fumarate is a hydrate, which can be dehydrated upon heating and may undergo form conversion. researchgate.netnih.gov DVS analysis helps to characterize this behavior by generating moisture sorption isotherms, which plot the change in mass versus RH. For instance, in one study, a DVS method was developed to classify the hygroscopicity of raw materials by equilibrating them at 30% RH, followed by steps at 65% RH and a 24-hour hold at 80% RH. pharmaexcipients.com In another investigation, the moisture uptake of binary compacts containing sodium stearyl fumarate was assessed at 40°C and 75% RH. pharxmonconsulting.com The results showed that while the compound itself is not excessively hygroscopic, its water sorption properties can influence interactions with other components in a formulation. pharxmonconsulting.com The kinetics of water sorption, which can be determined from DVS data, are important for the development and design of drug delivery systems. revmaterialeplastice.ro

Table 3: DVS Analysis Parameters and Observations for Sodium Stearyl Fumarate

| Study Parameter | Conditions | Key Findings | Source(s) |

| Hygroscopicity Classification | 25°C; samples equilibrated at 30% RH, then 65% RH, then held at 80% RH for 24h. | DVS data is used to classify materials according to European Pharmacopeia hygroscopicity criteria based on mass increase. | pharmaexcipients.com |

| Hydrate Form Identification | DVS used in conjunction with other orthogonal techniques (PXRD, TGA). | Commercially available sodium stearyl fumarate was identified as a hydrate that can dehydrate to an anhydrous form. | researchgate.netnih.gov |

| Interaction Studies | Binary compacts stressed at 40°C / 75% RH and 40°C / 35% RH. | The rate of disproportionation of a weakly basic HCl salt drug was slowest with sodium stearyl fumarate compared to magnesium stearate, a behavior potentially linked to differential water sorption properties. | pharxmonconsulting.com |

| Isotherm Generation | Samples dried at 25°C / 0% RH, then exposed to increasing RH steps (e.g., up to 30% RH). | The amount of water absorbed at equilibrium is determined to understand the material's interaction with moisture. | rug.nl |

The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of a solid material. anton-paar.com The method involves the physisorption of a gas (typically nitrogen) onto the solid surface at cryogenic temperatures. anton-paar.comresearchgate.net By measuring the amount of gas adsorbed at various pressures, the number of gas molecules required to form a monolayer on the surface can be calculated, which is then used to determine the total surface area. anton-paar.com

For pharmaceutical lubricants, specific surface area is a critical quality attribute that correlates with performance. researchgate.netaltamirainstruments.com A larger surface area generally implies better distribution and coverage of host particles during blending. altamirainstruments.com The specific surface area for sodium stearyl fumarate is cited in pharmacopeias and literature, with typical values ranging from 1.2 to 2.0 m²/g, although different grades can exhibit different values. phexcom.compharmaexcipients.com For example, one study compared three grades of sodium stearyl fumarate and found significant differences in their specific surface areas due to varying particle sizes, with a micronized grade having a much larger surface area. jrspharma.com Another analysis reported a specific surface area of 4.045 m²/g. gattefosse.comresearchgate.net It is important to note that the BET method, which measures the "true" total surface area including microscopic irregularities, yields different, typically higher, values than air permeability methods (like Blaine), which measure the "envelope" surface area. pehelspecialities.com

Table 4: Reported Specific Surface Area (SSA) Values for Sodium Stearyl Fumarate

| Reported SSA (m²/g) | Analytical Method | Note | Source(s) |

| 1.2 - 2.0 | Not specified, likely Blaine for routine QC but BET relevant | Standard specification range. | phexcom.compharmaexcipients.com |

| 3.0 - 5.0 or more | BET | A potential value for a material with a Blaine SSA of 1.2-2.0 m²/g, illustrating the difference in methods. | pehelspecialities.com |

| 4.045 | BET | Reported in a comparative study with other lubricants. | gattefosse.comresearchgate.net |

| Varies by grade | BET | A study on different grades (Coarse, Standard, Micronized) showed significant differences in SSA due to particle size. | jrspharma.com |

Solid State Characteristics and Polymorphism of Sodium Stearyl Fumarate

Identification and Characterization of Polymorphic Forms and Crystallinity

The solid-state landscape of sodium stearyl fumarate (B1241708) is complex, involving crystalline, partially crystalline, and amorphous states, as well as hydrate (B1144303) and anhydrous forms. researchgate.netgoogle.comresearchgate.net Commercially available SSF is typically a hydrate, which can be converted to an anhydrous form. researchgate.netnih.gov Beyond these, scientific investigations have identified new forms that can arise from interactions within a drug product formulation. researchgate.net

An acid-base reaction can occur where the sodium ion in SSF is substituted by a proton, leading to the formation of an "acidified SSF" (HSF) and a hemi-salt form. researchgate.net The characterization and differentiation of these various forms have been accomplished through a combination of orthogonal analytical techniques, with Powder X-ray Diffraction (PXRD) being a primary tool for solid-state analysis. researchgate.net However, relying on a single method can be insufficient, necessitating a multi-technique approach for a comprehensive understanding. researchgate.net

Key analytical methods employed in the characterization of SSF's solid-state forms include:

Powder X-ray Diffraction (PXRD): Used to identify different crystalline structures and monitor form conversions. researchgate.netnih.gov Studies show that SSF has a partially crystalline structure. researchgate.net

Solid-State Nuclear Magnetic Resonance (SSNMR): Multi-nuclei SSNMR (¹H, ¹³C, ²³Na) has been instrumental in elucidating the components of complex matrices and identifying the mechanistic pathway of form conversion, such as the acid-base reaction leading to HSF. researchgate.netnih.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate thermal transitions and water content. researchgate.netnih.gov DSC thermograms of SSF show characteristic endothermic peaks. google.com

Spectroscopy (IR): Infrared (IR) spectroscopy helps in identifying the chemical structure and bonding within the different forms. researchgate.netnih.gov

Dynamic Vapor Sorption (DVS): This technique is used to assess the hygroscopicity of the material and to determine the critical water activity associated with hydrate-anhydrous transitions. researchgate.netnih.gov

The table below summarizes the different identified forms of sodium stearyl fumarate and the techniques used for their characterization.

| Form/State | Description | Key Characterization Techniques |

| Hydrate | The commonly available commercial form of SSF. researchgate.netnih.gov | PXRD, TGA, DVS, SSNMR researchgate.netnih.gov |

| Anhydrous Form | Formed upon the dehydration of the hydrate form, typically by heating. researchgate.netnih.gov | PXRD, TGA, DVS, SSNMR researchgate.netnih.gov |

| Hemi-salt Form | A new form discovered resulting from an acid-base reaction in the presence of an acidic component. researchgate.net | PXRD, DSC, SSNMR researchgate.net |

| Acidified SSF (HSF) | A converted form resulting from the replacement of the sodium ion with a proton. researchgate.net | PXRD, DSC, SSNMR researchgate.net |

| Amorphous State | A non-crystalline form. google.com The potential for amorphization and recrystallization is a key research area. nih.gov | DSC, PXRD google.comnih.gov |

| Partially Crystalline | XRD analysis indicates that SSF can exhibit a structure that is not fully crystalline. researchgate.net | XRD researchgate.net |

Mechanistic Studies of Hydrate and Anhydrous Form Interconversion

The interconversion between the hydrate and anhydrous forms of sodium stearyl fumarate is a critical factor in its stability and performance. This transition is primarily driven by temperature and moisture levels. researchgate.net

Research has identified that the commercially available hydrate form of SSF can be dehydrated to an anhydrous form upon heating. researchgate.netnih.gov This process has been mechanistically investigated using techniques like Thermogravimetric Analysis (TGA) to quantify the loss of water and Differential Scanning Calorimetry (DSC) to observe the thermal events associated with dehydration. researchgate.netnih.gov

Dynamic Vapor Sorption (DVS) has been employed to understand the role of water activity (relative humidity) in the interconversion process. nih.gov These studies help determine the critical water activity threshold at which the transition between the anhydrous and hydrate forms occurs. researchgate.net Understanding this threshold is vital for controlling the solid form of SSF during manufacturing and for ensuring the stability of the final drug product, as moisture can induce phase transitions. researchgate.netnih.gov The stability and integrity of dosage forms are significantly influenced by both moisture and temperature. researchgate.net

Research on Amorphization and Recrystallization Processes

The amorphous state of active pharmaceutical ingredients is often utilized to enhance solubility and bioavailability, but these amorphous solid dispersions (ASDs) are prone to physical instability, namely recrystallization. nih.gov The choice of excipients, such as lubricants, can play a significant role in either stabilizing or destabilizing the amorphous API. bohrium.com

Sodium stearyl fumarate has been investigated in the context of ASDs, where it is often preferred over more hydrophobic lubricants like magnesium stearate (B1226849). bohrium.comresearchgate.net Research on itraconazole, a poorly soluble drug, formulated as an ASD showed that magnesium stearate acted as a nucleation-promoting agent, inducing crystallization of the amorphous drug and hindering its dissolution. bohrium.comresearchgate.net In contrast, when the less hydrophobic and more soluble sodium stearyl fumarate was used as the lubricant, this crystallization was not observed, and a high extent of dissolution was achieved. bohrium.comresearchgate.net

Studies also explore the impact of residual crystallinity within largely amorphous formulations. nih.gov Even small amounts of crystalline material can potentially act as seeds for nucleation and subsequent recrystallization during storage. nih.gov Formulations containing SSF are part of research to understand how processing parameters can control levels of residual crystallinity and its impact on the stability and performance of the ASD. nih.gov The prevention of recrystallization is a key goal in the development of stable amorphous drug products. nih.govnih.gov

Mechanistic Understanding of Sodium Stearyl Fumarate Functionality As a Pharmaceutical Excipient

Lubrication Mechanisms at Particle-Equipment Interfaces

The primary role of a lubricant in pharmaceutical manufacturing is to reduce the friction between the tablet surface and the die wall during ejection and to prevent the formulation from adhering to the punches and die.

Reduction of Friction and Adhesion in Tablet Compression (Ejection Force)

Sodium stearyl fumarate (B1241708) is an effective lubricant for reducing the forces required to eject a compressed tablet from the die cavity. cuni.cz During compression, significant friction develops between the tablet's radial surface and the inner wall of the die. A high ejection force can lead to tablet defects such as capping, lamination, and chipping. researchgate.net Sodium stearyl fumarate, when added to a formulation, forms a lubricating layer at the interface between the tablet and the die wall, thereby reducing the coefficient of friction. sci-hub.seljmu.ac.uk This boundary lubrication is crucial for minimizing the ejection force. mdpi.com

Studies have shown that the lubrication efficiency of sodium stearyl fumarate is comparable to that of magnesium stearate (B1226849). researchgate.net The magnitude of the ejection force is influenced by several factors, including the coefficient of friction between the tablet and the die wall, the contact area, and the residual stress exerted by the tablet on the die wall. researchgate.net Research comparing internal and external lubrication methods has demonstrated that while external lubrication with sodium stearyl fumarate can lead to slightly higher ejection forces than internal lubrication, these forces remain within acceptable limits for manufacturing. basf.com

The effectiveness of sodium stearyl fumarate in reducing ejection force is also linked to its particle size. A smaller particle size corresponds to a larger surface area, which can provide more extensive coverage of the powder particles and the die wall, leading to improved lubrication. researchgate.net

Table 1: Factors Influencing Tablet Ejection Force

| Factor | Description |

| Lubricant Type | The chemical nature of the lubricant (e.g., sodium stearyl fumarate, magnesium stearate) affects its interaction with the powder and tooling surfaces. researchgate.net |

| Lubricant Concentration | The amount of lubricant in the formulation impacts the extent of surface coverage and, consequently, the reduction in friction. cuni.cz |

| Blending Time | The duration of mixing affects the distribution of the lubricant within the powder blend, which can influence its lubricating efficiency. pharmaexcipients.com |

| Particle Size of Lubricant | A smaller particle size provides a larger surface area for lubrication, which can enhance the reduction of ejection forces. researchgate.net |

| Compression Force | Higher compression forces can increase the residual radial pressure on the die wall, potentially leading to higher ejection forces. cuni.cz |

| Tooling Surface | The material and finish of the punches and die can influence the frictional forces during tablet ejection. nih.gov |

Prevention of Punch Adhesion and Sticking Phenomena

Punch sticking, the adherence of powder material to the punch faces, is a common and problematic issue in tablet manufacturing, leading to production inefficiencies and poor tablet quality. senpharma.vnresearchgate.net Sodium stearyl fumarate helps mitigate this issue by acting as an anti-adherent. pharmaexcipients.com It creates a film on the surfaces of the formulation particles and the punch faces, reducing the adhesive forces between them. pharmaexcipients.com These adhesive forces can be attributed to van der Waals forces, capillary forces in the presence of moisture, and electrostatic charges. senpharma.vn

The selection of an appropriate lubricant is a key strategy to prevent sticking. senpharma.vn Sodium stearyl fumarate, being a hydrophilic lubricant, can be a preferable alternative to hydrophobic lubricants like magnesium stearate, especially in formulations where sticking is a concern. natoli.com Research has indicated that formulations lubricated with sodium stearyl fumarate may exhibit less sticking tendency compared to those with magnesium stearate, particularly with certain types of punch steel. natoli.commanufacturingchemist.com

A "sticking index," derived from the ratio of the angle of wall friction to the angle of internal friction, can be used to predict a formulation's propensity for sticking. Studies have shown that increasing the concentration of sodium stearyl fumarate decreases the sticking index, indicating a reduced tendency for punch adhesion. nih.gov

Rheological Properties and Powder Flow Dynamics

The flowability of a powder blend is critical for ensuring uniform die filling and maintaining tablet weight consistency during high-speed tablet compression. Sodium stearyl fumarate influences the rheological properties of a powder blend, which in turn affects its flow dynamics.

Influence on Interparticle and Wall Friction Coefficients

The flow behavior of a powder is governed by the frictional and cohesive forces between its particles (interparticle friction) and between the particles and the surfaces of the processing equipment (wall friction). Sodium stearyl fumarate, as a lubricant, reduces both of these frictional components. pharmaexcipients.com The angle of internal friction is a measure of the interparticle friction, while the angle of wall friction quantifies the friction between the powder and a specific surface, such as the die wall or punch face. manufacturingchemist.comucl.ac.uk

Table 2: Comparison of Frictional Properties with Different Lubricants

| Lubricant | Effect on Interparticle Friction | Effect on Wall Friction |

| Sodium Stearyl Fumarate | Reduces interparticle friction, improving powder flow. pharmaexcipients.com | Reduces wall friction, leading to lower ejection forces and less sticking. natoli.com |

| Magnesium Stearate | Reduces interparticle friction, but can lead to overlubrication. nih.gov | Effectively reduces wall friction. natoli.com |

Impact of Particle Size and Blending Time on Powder Flowability

The effectiveness of sodium stearyl fumarate as a flow enhancer is influenced by its particle size and the duration of blending with the other components of the formulation. pharmaexcipients.compharmaexcipients.com The particle size of sodium stearyl fumarate is of great importance, with its effects often correlating better with the surface area than the weight fraction. researchgate.net

Regarding blending time, studies have shown varied effects. For instance, with spray-dried lactose (B1674315), the addition of sodium stearyl fumarate initially led to an increase in static friction at the beginning of blending. However, after a certain blending time, the flowability improved. nih.govresearchgate.netbohrium.com In contrast, prolonged mixing of sodium stearyl fumarate has been shown to improve its lubricating effect. pharmaexcipients.com This suggests that an optimal blending time is necessary to achieve the desired improvement in powder flow without negatively impacting other tablet properties.

Application of Shear Cell Methodology in Powder Rheology

Shear cell methodology is a fundamental tool in powder rheology for characterizing the flow properties of pharmaceutical powders. researchgate.net This technique is employed to determine key parameters such as the powder's flow function, angle of internal friction, and angle of wall friction. ucl.ac.uk The Jenike shear cell is a commonly used apparatus for these measurements. ucl.ac.uk

In the context of sodium stearyl fumarate, shear cell testing is instrumental in quantifying its effect on a formulation's flowability and its tendency to stick to tooling. nih.gov By performing shear cell and wall friction tests, a sticking index can be calculated to predict the sticking propensity of a blend. nih.govnatoli.commanufacturingchemist.com This allows for the rational selection of lubricant type and concentration during formulation development. The data generated from shear cell analysis provides a mechanistic understanding of how sodium stearyl fumarate modifies the powder's response to shear and its interaction with equipment surfaces. researchgate.net

Influence on Powder Compaction and Tablet Mechanical Properties

Sodium stearyl fumarate (SSF) plays a significant role in the compaction of powders and the resulting mechanical characteristics of tablets. Its performance is often compared to the more traditional lubricant, magnesium stearate.

Effect on Tablet Tensile Strength and Friability

Sodium stearyl fumarate generally has a less detrimental effect on tablet tensile strength compared to magnesium stearate. researchgate.netchemicalbook.com While all lubricants can reduce the bonding forces between particles and thus decrease tablet strength, this effect is less pronounced with SSF. chemicalbook.com Studies have shown that formulations with SSF exhibit higher tablet hardness and tensile strength at equivalent compression forces. chemicalbook.comcelluloseankit.com For instance, in one study, tablets lubricated with sodium stearyl fumarate showed higher tensile strength than those with magnesium stearate. pharmaexcipients.com This is particularly beneficial in formulations where maintaining robust tablet integrity is crucial.

The concentration of sodium stearyl fumarate can influence tablet hardness. As the concentration of SSF increases, tablet hardness may decrease. ijpsr.com However, this effect is often less significant than that observed with magnesium stearate. researchgate.net In some cases, over-lubrication with SSF can lead to a decrease in tablet hardness, but to a much lesser extent than with magnesium stearate. researchgate.net

Friability, the tendency of a tablet to chip or break, is also favorably influenced by the use of sodium stearyl fumarate. Tablets formulated with SSF often exhibit lower friability, indicating better mechanical integrity. celluloseankit.comnih.gov Research has demonstrated that SSF can enhance tablet quality by reducing friability. celluloseankit.com The use of SSF as a lubricant has been shown to significantly enhance the mechanical strength of tablets. researchgate.net

The following table summarizes the comparative effects of sodium stearyl fumarate and magnesium stearate on tablet properties based on various research findings.

| Property | Sodium Stearyl Fumarate (SSF) | Magnesium Stearate (MgSt) | Key Findings |

| Tensile Strength | Less reduction in tensile strength. researchgate.netchemicalbook.com | Significant reduction in tensile strength. researchgate.net | SSF generally results in harder tablets. chemicalbook.comcelluloseankit.compharmaexcipients.com |

| Friability | Lower friability. celluloseankit.comnih.gov | Higher friability. amazonaws.com | SSF improves the mechanical integrity of tablets. celluloseankit.com |

| Effect of Concentration | Increasing concentration can decrease hardness. ijpsr.com | Increasing concentration significantly decreases hardness. ijpsr.com | The negative impact on hardness is less pronounced with SSF. researchgate.net |

| Over-lubrication | Less sensitive to over-blending. amazonaws.com | Highly sensitive to over-blending, leading to reduced hardness and dissolution. amazonaws.com | SSF offers a wider processing window. |

Impact on Densification and Deformation Mechanisms during Compression (e.g., Heckel Analysis)

Heckel analysis is a common method used to characterize the compaction behavior of pharmaceutical powders by relating the relative density of the powder bed to the applied pressure. The analysis provides a yield pressure (Py), which is inversely related to the ability of a material to deform plastically under pressure. A lower yield pressure indicates that plastic deformation begins at a lower pressure. drug-dev.com

Studies utilizing Heckel analysis have shown that sodium stearyl fumarate can influence the densification and deformation of pharmaceutical formulations. The presence of SSF, like other lubricants, can alter the particle rearrangement and deformation phases of compaction. uri.edu In a study on a controlled-release polymer, hypromellose, blended with various lubricants, the formulation containing sodium stearyl fumarate showed good compaction at higher tableting pressures. drug-dev.com

Role in Plastic Deformation Energy during Compaction

The energy involved in the compaction process can be evaluated through force-displacement profiles, providing insights into friction, tablet-accumulated energy, decompression energy, and the energy of plastic deformation. nih.govcsfarmacie.cz The energy of plastic deformation (E2) is a critical parameter that reflects the energy consumed for the irreversible deformation of particles, which is essential for forming a stable tablet. ulisboa.pt

Studies have shown that the type and concentration of lubricant can influence the energy of compaction. In a study comparing directly compressible isomalts, the addition of lubricants like sodium stearyl fumarate and magnesium stearate altered the energy profiles. nih.govcsfarmacie.cz The values for the energy of plastic deformation were affected by the choice of lubricant. ulisboa.pt For instance, in one study, the addition of SSF to a mixture of microcrystalline cellulose (B213188) and lactose resulted in an increase in the energy of decompression (E3) compared to magnesium stearate, suggesting that SSF might be a more elastic material. ulisboa.pt However, in the same study, no significant influence on the energy of plastic deformation (E2) was noted with the addition of SSF. ulisboa.pt

The total work of compaction is another energetic parameter that can be influenced by lubricants. Materials with higher specific work of compaction values tend to have more plastic deformation behavior. uu.nl The presence of sodium stearyl fumarate can modify the energy landscape of the compaction process, thereby influencing the final tablet properties. csfarmacie.cz

Modulation of Tablet Disintegration and Drug Dissolution Profiles

Sodium stearyl fumarate's hydrophilic nature plays a crucial role in its influence on tablet disintegration and drug dissolution, often presenting advantages over the more hydrophobic magnesium stearate.

Mechanistic Studies on Disintegration Time

The disintegration time of a tablet is a critical quality attribute, and it is significantly influenced by the type and concentration of the lubricant used. Sodium stearyl fumarate generally has a less pronounced negative impact on disintegration time compared to magnesium stearate. chemicalbook.combohrium.com This is largely attributed to its more hydrophilic character, which allows for better water penetration into the tablet matrix. pharmaexcipients.com

Several studies have demonstrated that tablets formulated with sodium stearyl fumarate exhibit faster disintegration times. researchgate.netcelluloseankit.com Unlike magnesium stearate, which can form a hydrophobic film around granules and hinder water uptake, SSF is less prone to this effect. mdpi.com Consequently, formulations with SSF are less sensitive to prolonged mixing times, which can often lead to extended disintegration with hydrophobic lubricants. researchgate.net

The concentration of sodium stearyl fumarate can affect disintegration time. As the lubricant concentration increases, the disintegration time may also increase. ijpsr.com However, this effect is often less dramatic than that observed with magnesium stearate. researchgate.net In a study on orodispersible minitablets, sodium stearyl fumarate was preferred as it showed a less negative impact on disintegration time compared to magnesium stearate. bohrium.comnih.gov

The following table presents a summary of research findings on the effect of sodium stearyl fumarate on tablet disintegration time.

| Factor | Observation with Sodium Stearyl Fumarate | Comparison with Magnesium Stearate |

| General Effect | Less impact on disintegration time. chemicalbook.com | Tends to prolong disintegration time. researchgate.net |

| Mechanism | More hydrophilic, allowing better water penetration. pharmaexcipients.com | Hydrophobic nature forms a film that hinders water uptake. mdpi.com |

| Mixing Time Sensitivity | Less sensitive to over-blending. researchgate.net | Increased mixing time can significantly prolong disintegration. amazonaws.com |

| Concentration Effect | Increased concentration can increase disintegration time. ijpsr.com | Increased concentration significantly increases disintegration time. ijpsr.com |

| Specific Formulations | Preferred for orally disintegrating tablets due to less impact on disintegration. bohrium.comnih.gov | Can be problematic for fast-disintegrating formulations. researchgate.net |

Influence on Wettability and its Correlation with Dissolution Rate

The wettability of a tablet surface is a key factor influencing the rate of drug dissolution. The hydrophilic nature of sodium stearyl fumarate contributes to improved wettability of the tablet matrix. pharmaexcipients.com This enhanced wettability facilitates faster penetration of the dissolution medium into the tablet, leading to quicker disintegration and subsequent drug release. ijpsr.comscholasticahq.com

In contrast, the pronounced hydrophobicity of magnesium stearate can impede wettability, leading to delayed tablet disintegration and slower dissolution rates. scholasticahq.com Sodium stearyl fumarate, being less hydrophobic, has a less retardant effect on drug dissolution. mdpi.comphexcom.com This makes it a particularly suitable lubricant for formulations containing poorly soluble drugs, where rapid dissolution is critical for bioavailability. celluloseankit.com

Studies have shown a direct correlation between the improved wettability provided by SSF and enhanced dissolution profiles. mdpi.comresearchgate.net Formulations lubricated with SSF have demonstrated less impact on the drug dissolution profile compared to those with magnesium stearate. celluloseankit.com The partial solubility of sodium stearyl fumarate also means it is less likely to form a continuous, water-repellent film on the tablet surface, which can be a significant issue with magnesium stearate, especially after prolonged blending. amazonaws.com

Comparative Mechanistic Analysis with Alternative Lubricants (e.g., Magnesium Stearate)

The selection of a lubricant can significantly influence the final characteristics of a solid dosage form. bjpharm.org.ukreading.ac.uk While magnesium stearate has been a longstanding industry standard, sodium stearyl fumarate offers distinct advantages in certain formulations due to its unique physicochemical properties. buildapill.compharmaexcipients.com

A key differentiator between sodium stearyl fumarate and magnesium stearate lies in their interaction with water. Magnesium stearate is notably hydrophobic, meaning it repels water. pharmaexcipients.combuildapill.com This characteristic can lead to the formation of a hydrophobic film around the active pharmaceutical ingredient (API) and other excipients in the tablet. gangwalhealthcare.comsci-hub.se This film can impede the penetration of water into the tablet matrix, potentially delaying disintegration and dissolution, which can in turn affect the bioavailability of the drug. scholasticahq.combjpharm.org.ukpharmaexcipients.comdoaj.org

In contrast, sodium stearyl fumarate is described as a more hydrophilic or less hydrophobic lubricant. reading.ac.ukpharmaexcipients.comjrspharma.com This property allows for better wettability of the tablet, facilitating faster water penetration and, consequently, more rapid disintegration and dissolution. reading.ac.ukpharmaexcipients.comjrspharma.com Studies have shown that tablets formulated with sodium stearyl fumarate often exhibit shorter disintegration times compared to those with magnesium stearate. bjpharm.org.ukphexcom.cn This improved wettability is a significant advantage for formulations where rapid drug release is desired, such as in orally disintegrating tablets. chemicalbook.com

| Property | Sodium Stearyl Fumarate | Magnesium Stearate | Reference(s) |

| Nature | Less hydrophobic/Hydrophilic | Highly hydrophobic | pharmaexcipients.combuildapill.compharmaexcipients.comjrspharma.com |

| Wettability | Enhances tablet wettability | Can impede tablet wettability | scholasticahq.comreading.ac.ukjrspharma.com |

| Impact on Disintegration | Promotes faster disintegration | Can delay disintegration | bjpharm.org.ukpharmaexcipients.comphexcom.cn |

| Impact on Dissolution | Generally promotes faster dissolution | Can slow dissolution rates | pharmaexcipients.comnih.gov |

Conversely, formulations using sodium stearyl fumarate have been shown to produce tablets with superior hardness and mechanical strength at equivalent compression forces. pharmaexcipients.comchemicalbook.comspipharma.com This is attributed to the less disruptive nature of sodium stearyl fumarate on the inter-particulate bonding within the tablet matrix. jrspharma.com

In terms of process performance, both lubricants are effective in reducing the ejection forces required to remove the tablet from the die, a critical function for preventing tablet defects and ensuring smooth operation of the tablet press. pharmaexcipients.comspipharma.com However, some studies have indicated that sodium stearyl fumarate can achieve comparable or even lower ejection forces than magnesium stearate, contributing to a more efficient tableting process. pharmaexcipients.comspipharma.com Furthermore, sodium stearyl fumarate has been reported to cause fewer issues with sticking to punches and dies, particularly with challenging APIs like ibuprofen. pharmaexcipients.com

| Parameter | Sodium Stearyl Fumarate | Magnesium Stearate | Reference(s) |

| Tablet Hardness/Tensile Strength | Generally results in higher tablet hardness | Can reduce tablet hardness | bjpharm.org.ukpharmaexcipients.comjrspharma.comchemicalbook.comspipharma.com |

| Ejection Force | Effective, sometimes lower than MgSt | Effective | pharmaexcipients.compharmaexcipients.comspipharma.com |

| Sticking/Adhesion | Less prone to causing sticking | Can lead to sticking with some APIs | pharmaexcipients.com |

| Process Robustness | Less sensitive to process variables | More sensitive to mixing time | buildapill.comspipharma.com |

"Over-lubrication" or "over-mixing" is a well-documented phenomenon in tablet manufacturing, particularly with hydrophobic lubricants like magnesium stearate. buildapill.comresearchgate.net Prolonged mixing can lead to the formation of a continuous hydrophobic film around the granules, which can significantly reduce tablet hardness and prolong disintegration and dissolution times. gangwalhealthcare.comresearchgate.net This sensitivity necessitates strict control over blending times, typically limiting them to a few minutes. buildapill.com

Sodium stearyl fumarate exhibits a significantly lower sensitivity to over-lubrication. buildapill.comresearchgate.net Studies have demonstrated that even with extended mixing times, the negative impact on tablet hardness and disintegration is considerably less pronounced with sodium stearyl fumarate compared to magnesium stearate. bjpharm.org.ukbjpharm.org.ukkoreascience.kr This characteristic provides greater flexibility and robustness to the manufacturing process, making it less susceptible to variations in blending duration. buildapill.comspipharma.com This reduced sensitivity is a key advantage in ensuring consistent tablet quality from batch to batch. gangwalhealthcare.com

| Factor | Sodium Stearyl Fumarate | Magnesium Stearate | Reference(s) |

| Sensitivity to Mixing Time | Low | High | buildapill.combjpharm.org.ukkoreascience.kr |

| Impact of Over-lubrication on Hardness | Minimal reduction | Significant reduction | bjpharm.org.ukbjpharm.org.uk |

| Impact of Over-lubrication on Disintegration | Less impact | Can significantly prolong | bjpharm.org.ukbjpharm.org.uk |

| Process Flexibility | Greater flexibility in blending times | Requires strict control of blending time | buildapill.comspipharma.com |

Interactions and Compatibility of Sodium Stearyl Fumarate Within Complex Pharmaceutical Formulations

Excipient-Excipient Interactions and Their Mechanistic Basis

Sodium stearyl fumarate (B1241708) (SSF) is valued in pharmaceutical formulations for its role as a highly effective and less hydrophobic lubricant compared to alternatives like magnesium stearate (B1226849). researchgate.netphexcom.comspipharma.com While generally considered inert, its interactions with other excipients can influence the manufacturing process and final product quality. researchgate.netnih.gov The mechanistic basis for these interactions is primarily physical, stemming from its properties as a particulate solid and its surface characteristics.

A notable interaction occurs when SSF is used alongside or as a replacement for magnesium stearate. Due to its more hydrophilic nature, SSF has a less pronounced negative effect on tablet disintegration and dissolution times, a common issue with the highly hydrophobic magnesium stearate which can form a water-repellent film around granules. researchgate.netpharmaexcipients.com Studies have shown that formulations with sodium stearyl fumarate are less sensitive to variations in lubricant mixing time, which can cause overlubrication and lead to weaker tablets with magnesium stearate. spipharma.comresearchgate.net

Interactions with fillers and binders are also a consideration. The efficiency of SSF as a lubricant depends on its ability to coat the surfaces of other excipients in the blend. The particle size and surface area of SSF are critical, as they dictate the extent of surface coverage and, consequently, the reduction in friction during tablet compression. researchgate.net An improper or non-uniform blending process can lead to inadequate lubrication, resulting in manufacturing challenges such as sticking to tablet punches and dies. Conversely, its physical presence can sometimes interfere with the particle-to-particle bonding of binders and fillers, potentially affecting the tensile strength of the tablet, although this effect is generally less significant than that observed with magnesium stearate. spipharma.com

Active Pharmaceutical Ingredient (API)-Sodium Stearyl Fumarate Interactions

The compatibility of sodium stearyl fumarate with the active pharmaceutical ingredient is a critical factor that can determine the stability and efficacy of the final drug product. These interactions can be categorized into chemical and physicochemical phenomena.

A primary chemical incompatibility of sodium stearyl fumarate involves its potential to undergo or facilitate Michael addition reactions. This is particularly problematic for APIs containing primary or secondary amine groups. chemicalbook.comjapsonline.com The fumarate moiety in SSF contains an electrophilic carbon-carbon double bond which can react with a nucleophilic amine of an API. japsonline.comresearchgate.net This reaction leads to the formation of a covalent adduct, a degradation product that reduces the API's potency. chemicalbook.comresearchgate.net